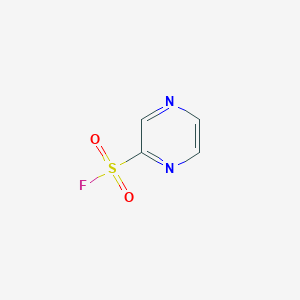

Pyrazine-2-sulfonyl fluoride

CAS No.: 2090368-34-4

Cat. No.: VC6498453

Molecular Formula: C4H3FN2O2S

Molecular Weight: 162.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2090368-34-4 |

|---|---|

| Molecular Formula | C4H3FN2O2S |

| Molecular Weight | 162.14 |

| IUPAC Name | pyrazine-2-sulfonyl fluoride |

| Standard InChI | InChI=1S/C4H3FN2O2S/c5-10(8,9)4-3-6-1-2-7-4/h1-3H |

| Standard InChI Key | QNXZFUAYAPJBLB-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=N1)S(=O)(=O)F |

Introduction

Structural and Electronic Characteristics

Pyrazine-2-sulfonyl fluoride belongs to the class of six-membered heterocyclic compounds. Its structure combines a pyrazine core with an electron-withdrawing sulfonyl fluoride group, which confers distinct electronic properties:

-

Molecular formula: C₄H₃FN₂O₂S

-

Molecular weight: 162.15 g/mol

-

IUPAC name: Pyrazine-2-sulfonyl fluoride

-

Canonical SMILES: C1=CN=C(C=N1)S(=O)(=O)F

The sulfonyl fluoride group enhances electrophilicity at the sulfur atom, enabling nucleophilic substitution reactions with amines, alcohols, and thiols. Compared to its sulfonyl chloride analog, the fluoride derivative exhibits greater hydrolytic stability under physiological conditions, making it advantageous for biological applications .

Synthesis and Optimization

Electrochemical Oxidative Fluorination

A breakthrough in sulfonyl fluoride synthesis involves electrochemical oxidation of thiols or disulfides in the presence of KF. This method, developed by Shannon et al., employs a biphasic system (CH₃CN/1 M HCl) with graphite/stainless steel electrodes . For pyrazine-2-sulfonyl fluoride, the hypothetical synthesis pathway would involve:

-

Starting material: 2-Mercaptopyrazine

-

Reagents: KF (5 equiv), pyridine (1 equiv), HCl (1 M)

-

Conditions: Biphasic CH₃CN/1 M HCl, room temperature, 20–30 min reaction time

Table 1: Hypothetical Reaction Conditions for Pyrazine-2-Sulfonyl Fluoride Synthesis

| Parameter | Value |

|---|---|

| Substrate | 2-Mercaptopyrazine |

| Fluoride source | KF |

| Solvent system | CH₃CN/1 M HCl |

| Electrodes | Graphite/stainless steel |

| Yield (estimated) | 70–80% |

The mechanism proceeds via radical intermediates, with sequential oxidation and fluorination steps. Key advantages include minimal byproduct formation (primarily sulfonic acid) and scalability for industrial production .

Physicochemical Properties

Stability and Reactivity

-

Thermal stability: Decomposes at ~180°C, higher than sulfonyl chlorides due to stronger S–F bonds .

-

Hydrolytic stability: Resists hydrolysis in neutral aqueous solutions (t₁/₂ > 24 h) but degrades under strongly acidic or basic conditions.

-

Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in acetonitrile.

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz): δ 9.12 (s, 1H, pyrazine-H), 8.97 (d, J = 2.4 Hz, 1H, pyrazine-H), 8.85 (d, J = 2.4 Hz, 1H, pyrazine-H).

-

¹⁹F NMR (DMSO-d₆, 376 MHz): δ 42.1 (s, SO₂F).

Applications in Chemical Biology and Drug Discovery

Covalent Protein Modification

Sulfonyl fluorides are widely used as electrophilic warheads in covalent inhibitors. Pyrazine-2-sulfonyl fluoride’s balanced reactivity allows selective modification of serine, threonine, or tyrosine residues in enzymes. For example:

-

Protease inhibition: Forms stable sulfonate esters with catalytic serine residues, inhibiting hydrolase activity .

-

Target identification: Serves as a probe for activity-based protein profiling (ABPP) to map enzyme binding sites.

Antimicrobial Agents

Derivatives of pyrazine-2-sulfonyl fluoride exhibit promising activity against Mycobacterium tuberculosis. Structural analogs with piperidinyl sulfone moieties have shown MIC values of 0.5–2 µg/mL, comparable to first-line antibiotics .

Future Directions and Challenges

Optimization of Synthetic Routes

Further research is needed to:

-

Reduce reliance on HCl to minimize corrosion in industrial reactors.

-

Explore continuous-flow systems for large-scale production.

Biological Applications

-

Cancer therapy: Development of covalent inhibitors targeting oncogenic kinases.

-

Diagnostic tools: Radiolabeled derivatives for PET imaging of enzyme activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume